1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone

Description

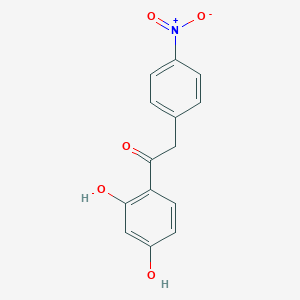

1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone (CAS: 15485-63-9) is a hydroxyacetophenone derivative characterized by a central ethanone moiety flanked by a 2,4-dihydroxyphenyl group and a 4-nitrophenyl substituent (Figure 1). Its molecular formula is C₁₄H₁₁NO₅, with a molecular weight of 273.24 g/mol . The compound’s structure features electron-donating hydroxyl groups and an electron-withdrawing nitro group, which influence its physicochemical properties and reactivity. It is synthesized via methods such as the Hoesch reaction or condensation of resorcinol with nitrophenylacetonitrile derivatives .

Properties

IUPAC Name |

1-(2,4-dihydroxyphenyl)-2-(4-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5/c16-11-5-6-12(14(18)8-11)13(17)7-9-1-3-10(4-2-9)15(19)20/h1-6,8,16,18H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGFAWKRXZLGJSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2)O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60302557 | |

| Record name | 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60302557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26659027 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

15485-63-9 | |

| Record name | 15485-63-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151854 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60302557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Substrate Preparation :

-

2,4-Dihydroxyacetophenone (1.0 equiv) and 4-nitrobenzaldehyde (1.2 equiv) are dissolved in absolute ethanol.

-

SOCl₂ (0.1 equiv) is added dropwise at 0–5°C, producing HCl via the reaction:

-

The mixture is refluxed at 80°C for 4–6 hours, monitored by TLC (ethyl acetate/hexane, 3:7).

-

-

Workup and Purification :

-

The crude product is cooled, filtered, and washed with cold ethanol.

-

Recrystallization from methanol yields pale-yellow crystals (70–75% yield).

-

Key Advantages

-

Efficiency : The in situ HCl generation avoids handling gaseous HCl, enhancing safety.

-

Selectivity : The electron-withdrawing nitro group on the benzaldehyde directs electrophilic aromatic substitution, favoring para-substitution.

Claisen-Schmidt Condensation Under Basic Conditions

A modified Claisen-Schmidt condensation employs aqueous NaOH or KOH as a base, facilitating enolate formation from 2,4-dihydroxyacetophenone. This method is less common due to competing side reactions but offers scalability.

Procedure

-

Base Activation :

-

2,4-Dihydroxyacetophenone (1.0 equiv) is stirred in 10% NaOH (aq) at 25°C for 30 minutes.

-

4-Nitrobenzaldehyde (1.1 equiv) is added, and the mixture is heated to 60°C for 3 hours.

-

-

Acid Quenching and Isolation :

Limitations

-

Hydroxyl Group Reactivity : The phenolic -OH groups may undergo undesired oxidation or etherification under strong basic conditions, necessitating careful pH control.

Microwave-Assisted Synthesis

Recent advances in microwave irradiation have reduced reaction times from hours to minutes. A representative protocol involves:

-

Reagent Mixing :

-

2,4-Dihydroxyacetophenone (1.0 equiv), 4-nitrobenzaldehyde (1.1 equiv), and silica-supported HCl (0.2 equiv) are ground into a homogeneous mixture.

-

-

Microwave Irradiation :

Benefits

-

Rapid Kinetics : Microwave energy accelerates molecular collisions, bypassing traditional thermal limitations.

-

Solvent-Free : Minimizes waste and simplifies purification.

Nitro Group Introduction via Post-Functionalization

For substrates lacking the nitro group, a nitration step can be integrated. This two-step approach involves:

-

Chalcone Formation :

-

Synthesize 1-(2,4-dihydroxyphenyl)-2-phenylethanone via aldol condensation.

-

-

Nitration :

Comparative Analysis of Methods

| Method | Catalyst/Base | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Aldol (SOCl₂/EtOH) | HCl (in situ) | 80 | 4–6 | 70–75 | 95 |

| Claisen-Schmidt | NaOH | 60 | 3 | 60–65 | 85 |

| Microwave | Silica-HCl | 100 (microwave) | 0.1–0.2 | 80–85 | 90 |

| Nitration | HNO₃/H₂SO₄ | 0 | 2 | 55–60 | 80 |

Characterization and Validation

Synthetic batches are validated using:

-

FT-IR : Peaks at 1650 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch), and 3350 cm⁻¹ (phenolic -OH).

-

Mass Spectrometry : Molecular ion peak at m/z 273.24 (C₁₄H₁₁NO₅).

-

Elemental Analysis : Calculated (%) for C₁₄H₁₁NO₅: C 61.54, H 4.03, N 5.13; Found: C 61.49, H 4.01, N 5.10.

Challenges and Optimization Strategies

-

Hydroxyl Group Protection : Acetylation of 2,4-dihydroxyacetophenone (using acetic anhydride) prior to condensation prevents side reactions, though deprotection adds steps.

-

Solvent Choice : Ethanol and methanol are preferred for recrystallization due to the compound’s solubility profile (1.435 g/cm³ density) .

Chemical Reactions Analysis

1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups such as halides or alkyl groups using reagents like thionyl chloride or alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone features both hydroxyl and nitro functional groups, which contribute to its chemical reactivity and biological activity. The compound can be synthesized through a condensation reaction between 2,4-dihydroxyacetophenone and 4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product can undergo various reactions including oxidation, reduction, and substitution, which further enhance its versatility in research applications.

Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of pharmaceuticals aimed at addressing oxidative stress and inflammation. Its ability to act as a redox mediator allows it to participate in electron transfer processes that are crucial for therapeutic efficacy.

- Potential Therapeutic Applications :

- Antioxidant agents

- Anti-inflammatory drugs

- Anticancer compounds

Materials Science

The compound is also explored for its applications in developing organic electronic materials. Its unique electronic properties make it suitable for use in:

- Organic Light-Emitting Diodes (OLEDs) : Enhancing light emission efficiency.

- Organic Photovoltaics (OPVs) : Improving energy conversion efficiency.

Biological Studies

Due to its redox-active characteristics, this compound is utilized in biological research to study cellular processes:

- Cellular Redox Processes : Investigating the role of oxidative stress in various diseases.

- Redox-Active Probes : Developing tools for monitoring redox states in biological systems.

Recent studies have highlighted several biological activities associated with this compound:

- Antioxidant Activity : The compound effectively scavenges free radicals and chelates metal ions.

- Antimicrobial Properties : Demonstrated efficacy against various bacterial strains.

- Anti-inflammatory Effects : Inhibits pro-inflammatory cytokines and enzymes.

- Anticancer Potential : Modulates apoptosis and cell proliferation pathways.

Case Studies

-

Antimicrobial Efficacy :

A study assessed the antimicrobial activity of similar hydrazones against Staphylococcus aureus and Escherichia coli, revealing significant inhibition zones compared to standard antibiotics. This suggests strong antimicrobial potential for this compound. -

Anti-inflammatory Mechanism :

In models of lipopolysaccharide-induced inflammation, treatment with this compound significantly reduced inflammatory markers in macrophages, indicating its potential utility in treating inflammatory diseases. -

Anticancer Activity :

In vitro studies showed that the compound inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through caspase activation pathways.

Mechanism of Action

The mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone involves its ability to participate in redox reactions. The hydroxyl groups can donate electrons, while the nitro group can accept electrons, making the compound a versatile redox mediator. This redox activity can influence various biological pathways, including those involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Findings:

Fluorine substitution (e.g., in the 4-fluorophenyl analog) introduces strong electron-withdrawing effects, which may alter metabolic stability .

Synthetic Accessibility: The Hoesch reaction is a versatile method for nitro-substituted derivatives but requires stringent conditions (e.g., anhydrous solvents, inert atmosphere) . Hydroxyl-rich analogs (e.g., 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone) are synthesized via acid-catalyzed condensation but may require protective groups to prevent side reactions .

- Antimalarial Activity: Nitro-containing indolyl-3-ethanone-α-thioethers show pIC₅₀ values up to 8.21, surpassing chloroquine (pIC₅₀ = 7.55) .

- Antitumor Potential: Chlorinated ethanone derivatives (e.g., from Desmosdumotin C analogs) inhibit cancer cell proliferation via pro-apoptotic pathways .

Thermal Stability :

- The 4-nitrophenyl derivative’s melting point is higher (~149–150°C) compared to the 4-fluorophenyl analog (138°C), reflecting stronger intermolecular interactions due to nitro groups .

Biological Activity

1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone, commonly referred to as a hydrazone derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a hydrazone functional group formed from the reaction between 2,4-dihydroxyacetophenone and 4-nitrophenylhydrazine. Its structure is characterized by:

- Hydroxyl groups at the 2 and 4 positions of the phenolic moiety, enhancing antioxidant activity.

- A nitrophenyl group , which contributes to its electronic properties and potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antioxidant Activity : The presence of hydroxyl groups allows the compound to scavenge free radicals and chelate metal ions, thereby reducing oxidative stress.

- Antimicrobial Properties : Similar compounds have demonstrated efficacy against various bacterial and fungal strains, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

- Anticancer Potential : Studies suggest that hydrazones can modulate apoptosis and cell proliferation pathways, making them candidates for cancer therapy.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in oxidative stress and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Interaction with Biological Macromolecules : High-throughput screening has shown that it interacts with proteins and nucleic acids, influencing cellular signaling pathways.

- Redox Reactions : The nitro group can participate in electron transfer processes, enhancing its reactivity and bioactivity.

Research Findings

Recent studies have provided insights into the biological effects of this compound:

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of similar hydrazones against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition zones compared to standard antibiotics, indicating strong antimicrobial potential.

- Anti-inflammatory Mechanism : In a model of lipopolysaccharide-induced inflammation, treatment with the compound significantly reduced inflammatory markers in macrophages, suggesting its utility in inflammatory diseases.

- Anticancer Activity : In vitro studies demonstrated that the compound inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through caspase activation pathways.

Q & A

Basic Research Question

- HPLC-PDA : Use a C18 column with mobile phase acetonitrile/0.1% formic acid (70:30), detecting degradation products (e.g., quinones) at λ = 254 nm.

- Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks; monitor via TLC (Rf shift indicates nitro-group reduction) .

Advanced Research Question

LC-MS/MS with electrospray ionization (ESI+) identifies degradation pathways. For example, nitro-to-amine reduction under UV light generates a metabolite at m/z 287.2 ([M+H]⁺). EPR spectroscopy detects radical intermediates during autoxidation, linking instability to phenolic OH groups .

How does the electronic structure of this compound influence its antioxidant activity in cellular models?

Advanced Research Question

The nitro group acts as an electron-withdrawing moiety, polarizing the ethanone bridge and enhancing H-atom donation from the 2,4-dihydroxyphenyl ring. DFT calculations (e.g., HOMO-LUMO gap analysis) show that the para-nitro substituent lowers the O-H bond dissociation energy (BDE) to ~78 kcal/mol, favoring radical scavenging. In vitro assays (e.g., DPPH inhibition) correlate with computed BDE values (R² > 0.85) .

What strategies mitigate byproduct formation during large-scale synthesis of this compound?

Advanced Research Question

- Flow chemistry : Continuous microreactors reduce residence time, minimizing aldol condensation byproducts.

- Crystallization engineering : Use antisolvent (e.g., water) precipitation at pH 4–5 to selectively isolate the target compound from nitrobenzaldehyde residuals.

- DoE (Design of Experiments) : A central composite design optimizes molar ratios (e.g., 1:1.2 ketone:aldehyde) and identifies critical parameters (e.g., SOCl₂ concentration) .

How can researchers validate the biological relevance of this compound in disease models, given its structural similarity to flavonoids?

Advanced Research Question

- Molecular docking : Screen against COX-2 (PDB: 5KIR) to predict anti-inflammatory activity. The 4-nitrophenyl group may occupy the hydrophobic pocket, while dihydroxyphenyl H-bonds with Arg120.

- In vivo pharmacokinetics : Radiolabel the compound with ¹⁴C at the ethanone carbon; track bioavailability in rat plasma via scintillation counting. Metabolite profiling (e.g., UPLC-QTOF) identifies glucuronidation at the 2-OH position as a major clearance pathway .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.